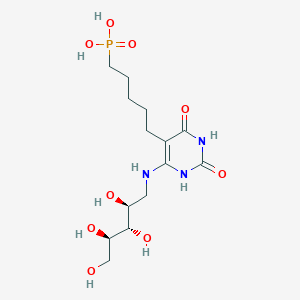
5-(6-d-Ribitylamino-2,4-dihydroxypyrimidin-5-yl)-1-pentyl-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid is a novel compound known for its potent inhibitory effects on lumazine synthase, an enzyme involved in the biosynthesis of riboflavin (vitamin B2). This compound has been designed using computer graphics molecular modeling to interact with the enzyme-inhibitor complex, making it a significant molecule in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid involves multiple steps, starting from the ribitylamino derivative. The synthetic route typically includes:
Formation of the pyrimidine ring: This involves the condensation of appropriate precursors under controlled conditions.
Introduction of the ribitylamino group: This step requires the use of ribitylamine and suitable protecting groups to ensure selective reactions.
Attachment of the pentyl-phosphonic acid group: This is achieved through phosphonation reactions using pentyl halides and phosphonic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory effects.
Substitution: Nucleophilic substitution reactions can introduce different substituents, providing a way to create analogs with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of the original compound, each with potentially unique biological activities and inhibitory effects on lumazine synthase .
Applications De Recherche Scientifique
5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and molecular interactions.
Biology: Investigated for its role in inhibiting lumazine synthase, which is crucial in the biosynthesis of riboflavin.
Medicine: Potential therapeutic applications in diseases where riboflavin biosynthesis is a target.
Industry: Utilized in the development of new inhibitors and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by binding to the active site of lumazine synthase, thereby inhibiting its activity. This inhibition disrupts the biosynthesis of riboflavin, leading to a decrease in the production of this essential vitamin. The molecular targets include the enzyme’s active site residues, and the pathways involved are those related to riboflavin biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Hexyl Phosphonic Acid: Another potent inhibitor of lumazine synthase with a similar structure but a different alkyl chain length.
9-D-Ribityl-1,3,7-Trihydro-2,6,8-Purinetrione: A compound with a different core structure but similar inhibitory effects on riboflavin synthase and lumazine synthase.
Uniqueness
5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid is unique due to its specific structure, which allows for potent inhibition of lumazine synthase. Its design through molecular modeling provides a tailored fit to the enzyme’s active site, making it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H26N3O9P |
|---|---|
Poids moléculaire |
411.34 g/mol |
Nom IUPAC |
5-[2,4-dioxo-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidin-5-yl]pentylphosphonic acid |
InChI |
InChI=1S/C14H26N3O9P/c18-7-10(20)11(21)9(19)6-15-12-8(13(22)17-14(23)16-12)4-2-1-3-5-27(24,25)26/h9-11,18-21H,1-7H2,(H2,24,25,26)(H3,15,16,17,22,23)/t9-,10+,11-/m0/s1 |
Clé InChI |
BMATWAHJJFXMFA-AXFHLTTASA-N |
SMILES isomérique |
C(CCC1=C(NC(=O)NC1=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)CCP(=O)(O)O |
SMILES canonique |
C(CCC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O)CCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






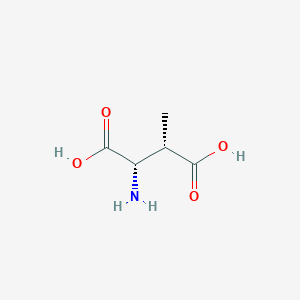
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
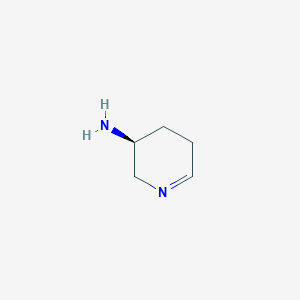
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)
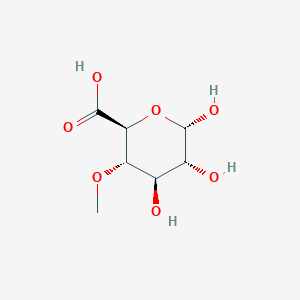
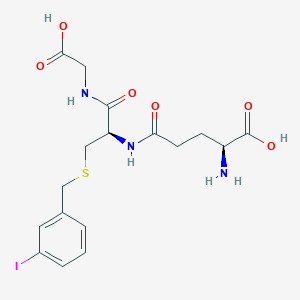
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
